molecular formula C14H11N3O2 B3173953 4-(3H-imidazo[4,5-b]pyridin-3-ylmethyl)benzoic acid CAS No. 951547-45-8

4-(3H-imidazo[4,5-b]pyridin-3-ylmethyl)benzoic acid

Cat. No.: B3173953
CAS No.: 951547-45-8
M. Wt: 253.26 g/mol
InChI Key: XJYNXNJYHIUZAN-UHFFFAOYSA-N
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Description

4-(3H-Imidazo[4,5-b]pyridin-3-ylmethyl)benzoic acid is a heterocyclic compound featuring an imidazo[4,5-b]pyridine core linked via a methyl group to a benzoic acid moiety. Its molecular formula is C₁₄H₁₁N₃O₂, with a molecular weight of 253.26 g/mol . Notably, this compound is listed as discontinued in commercial catalogs, which may limit its accessibility for current research .

Properties

IUPAC Name

4-(imidazo[4,5-b]pyridin-3-ylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c18-14(19)11-5-3-10(4-6-11)8-17-9-16-12-2-1-7-15-13(12)17/h1-7,9H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYNXNJYHIUZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=N2)CC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670480
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Chemical Reactions Analysis

Types of Reactions

4-(3H-imidazo[4,5-b]pyridin-3-ylmethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(3H-imidazo[4,5-b]pyridin-3-ylmethyl)benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3H-imidazo[4,5-b]pyridin-3-ylmethyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The imidazo[4,5-b]pyridine core is known to interact with GABA A receptors, influencing neurotransmission . Additionally, it may inhibit kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Imidazo[4,5-b]pyridine Derivatives

4-{[2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]methyl}benzoic Acid
  • Molecular Formula : C₁₅H₁₀F₃N₃O₂
  • Molecular Weight : 321.26 g/mol
  • Key Feature : Incorporation of a trifluoromethyl (-CF₃) group on the imidazo ring.
  • Impact : The electron-withdrawing -CF₃ group enhances acidity and may improve binding affinity to hydrophobic pockets in target proteins .
2-(1-Methylimidazol-2-yl)-3H-imidazo[4,5-b]pyridine-5-carboxylic Acid Methyl Ester
  • Molecular Formula : C₁₂H₁₁N₅O₂
  • Molecular Weight : 265.25 g/mol
  • Key Feature : Methyl ester at the carboxylic acid position.
  • Impact : The ester form improves cell membrane permeability, which is critical for prodrug strategies. Saponification yields the active carboxylic acid derivative .

Benzoic Acid Derivatives with Alternative Heterocycles

5-Bromobenzo[b]thiophene-2-carboxylic Acid (Compound 3)
  • Molecular Formula : C₉H₅BrO₂S
  • Molecular Weight : 257.11 g/mol
  • Key Feature : Benzo[b]thiophene core instead of imidazo[4,5-b]pyridine.
4-Cyanobenzo[b]thiophene-2-carboxylic Acid (Compound 4)
  • Molecular Formula: C₁₀H₅NO₂S
  • Molecular Weight : 203.22 g/mol
  • Key Feature: Cyano (-CN) substituent on the benzene ring.

Pharmacologically Active Analogs

7-(4-Methoxyphenyl)-2-(4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-3H-imidazo[4,5-b]pyridine Hydrochloride
  • Molecular Formula : C₂₅H₂₇ClN₆O₃S
  • Molecular Weight : 527.04 g/mol
  • Key Feature : Sulfonylpiperazinyl substituent.
  • Impact : Demonstrated potency as a glycogen synthase kinase 3 (GSK-3) inhibitor, highlighting the role of bulky substituents in enhancing kinase selectivity .
3H-Imidazo[4,5-b]pyridine-6-boronic Acid
  • Molecular Formula : C₆H₆BN₃O₂
  • Molecular Weight : 162.94 g/mol
  • Key Feature : Boronic acid substituent.
  • Impact : Facilitates Suzuki-Miyaura cross-coupling reactions, enabling rapid diversification in medicinal chemistry .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Feature Potential Application Reference
4-(3H-Imidazo[4,5-b]pyridin-3-ylmethyl)benzoic acid C₁₄H₁₁N₃O₂ 253.26 Benzoic acid Kinase inhibition, drug design
4-{[2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]methyl}benzoic acid C₁₅H₁₀F₃N₃O₂ 321.26 -CF₃ on imidazo ring Enhanced binding affinity
5-Bromobenzo[b]thiophene-2-carboxylic acid (Compound 3) C₉H₅BrO₂S 257.11 Benzo[b]thiophene core Electrophilic interactions
7-(4-Methoxyphenyl)-2-(4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-imidazo[...] C₂₅H₂₇ClN₆O₃S 527.04 Sulfonylpiperazinyl group GSK-3 inhibition
3H-Imidazo[4,5-b]pyridine-6-boronic acid C₆H₆BN₃O₂ 162.94 Boronic acid Synthetic building block

Key Research Findings and Implications

  • Electron-Withdrawing Groups : The addition of -CF₃ (as in ) increases lipophilicity and metabolic stability, critical for CNS-targeting drugs.
  • Heterocycle Core Variations : Imidazo[4,5-b]pyridine derivatives generally exhibit stronger kinase inhibition compared to thiophene-based analogs due to enhanced π-π interactions .
  • Carboxylic Acid vs. Ester : The free acid form (as in the target compound) is essential for ionic interactions in active sites, while ester prodrugs improve bioavailability .

Biological Activity

4-(3H-imidazo[4,5-b]pyridin-3-ylmethyl)benzoic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features an imidazo[4,5-b]pyridine core linked to a benzoic acid moiety, which contributes to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C14H11N3O2C_{14}H_{11}N_{3}O_{2} with a molecular weight of 253.26 g/mol. Its structure allows for diverse interactions with biological targets due to the presence of both hydrophobic and polar functional groups.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:

  • GABA Receptor Modulation : It acts as a positive allosteric modulator of GABA_A receptors, enhancing inhibitory neurotransmission which may have implications in treating anxiety and seizure disorders.
  • Antimicrobial Activity : Studies have shown that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with a preference for Gram-positive strains like Bacillus cereus . The mechanism involves disruption of bacterial membrane integrity and interference with metabolic processes.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Target/Pathway Effect Reference
AntimicrobialBacillus cereus, Escherichia coliInhibitory effects observed
GABA_A Receptor ModulationNeurological pathwaysEnhanced inhibitory neurotransmission
AntiproliferativeCancer cell lines (HeLa, A549)Reduced cell viability (IC50 values)

Case Studies

  • Antiproliferative Activity : A study evaluated the antiproliferative effects of various pyridine derivatives including this compound on cancer cell lines such as HeLa and A549. The results indicated a significant reduction in cell viability with IC50 values ranging from 4.3 to 8.3 µM, suggesting strong anticancer potential .
  • Antimicrobial Efficacy : In vitro testing against Escherichia coli and Bacillus cereus demonstrated that the compound exhibited higher efficacy against Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents targeting resistant bacterial strains .

Research Findings

Recent research has focused on synthesizing derivatives of imidazo[4,5-b]pyridine compounds to enhance biological activity. Modifications such as alkylation have been shown to improve antimicrobial properties significantly. For instance, derivatives with additional hydroxyl groups displayed lower IC50 values against various cancer cell lines, indicating improved antiproliferative activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3H-imidazo[4,5-b]pyridin-3-ylmethyl)benzoic acid
Reactant of Route 2
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4-(3H-imidazo[4,5-b]pyridin-3-ylmethyl)benzoic acid

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